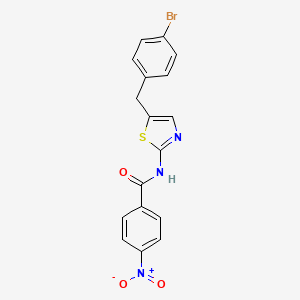

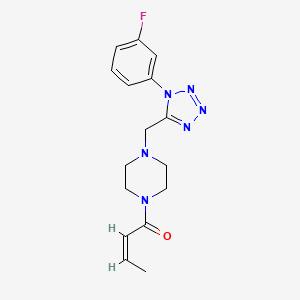

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is an organic compound . It belongs to the class of compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular formula of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is C13H17FN2O2 . This compound has a molecular weight of 252.28 .Wissenschaftliche Forschungsanwendungen

PET Tracers for Serotonin Receptors

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, cyclohexanecarboxamide derivatives were synthesized and showed high affinity and selectivity towards 5-HT1A receptors. These compounds are reversible, selective high-affinity 5-HT1A receptor antagonists with significant brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors, especially in neuropsychiatric disorders (García et al., 2014).

Antituberculosis Activity

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate analogs have been designed and synthesized as part of a molecular hybridization strategy to create new inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds showed promising antituberculosis activity and minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties

Derivatives of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate have been reported to possess notable antibacterial and antifungal activities. The synthesis of new piperidine substituted benzothiazole derivatives and their biological evaluation indicate that some compounds exhibit good antibacterial and antifungal efficacy, underlining their potential in developing new antimicrobial agents (Shafi et al., 2021).

Anticancer Agents

The compound has also found application in the synthesis of novel anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential. Some of these compounds showed strong anticancer activities, suggesting their potential as therapeutic agents for cancer treatment (Rehman et al., 2018).

Synthesis of Key Intermediates for Drug Development

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of potent inhibitors for various targets, such as deoxycytidine kinase (dCK), which is crucial in the development of new drugs for treating different diseases. The practical synthesis of key intermediates underscores the compound's importance in medicinal chemistry and drug development processes (Zhang et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTIWIVDVQMSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)

![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)

![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)